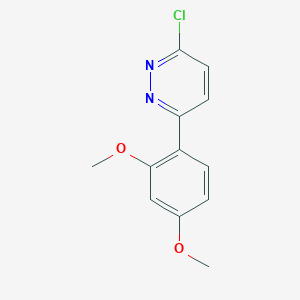

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine

Vue d'ensemble

Description

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 . It belongs to the class of pyridazines, which are heterocycles containing two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group at the 3rd position and a 2,4-dimethoxyphenyl group at the 6th position .Physical And Chemical Properties Analysis

The predicted density of this compound is 1.246±0.06 g/cm3, and its predicted boiling point is 405.7±45.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique

Surface Protection and Corrosion Inhibition

- Pyridazine derivatives, including 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine, have been tested for their potential in protecting surfaces and inhibiting corrosion of mild steel in acidic environments. These compounds exhibit increasing corrosion inhibition efficiency with higher concentrations and are identified as mixed-type inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).

Biological Properties and Crystal Structure Analysis

- Pyridazine derivatives are noted for their significant biological properties, such as anti-tumor and anti-inflammatory activities. Research includes synthesis, characterization, and crystal structure analysis of triazole pyridazine derivatives (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Pharmacological Investigations

- Various pyridazine derivatives, including those substituted at the 3- and 6-position, have been explored for pharmacological properties. Some have shown promising anticonvulsive effects, while others resemble blood pressure-lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Photophysical and Electronic Properties

- Research on ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands, including this compound, reveals insights into the photophysical and electronic properties of these compounds (Saldías, Guzmán, Palominos, Sandoval-Altamirano, Günther, Pizarro, & Vega, 2019).

Spectroscopic and Quantum Chemical Studies

- Studies involving FT-IR, micro-Raman, and UV–vis spectroscopy, along with quantum chemical calculations, have been conducted on pyridazine compounds to understand their molecular behavior and interactions (Sarıkaya, Bahçelī, Varkal, & Dereli, 2017).

Bioorganic Chemistry and Inhibition Studies

- Pyrazolylpyridazine amines derived from this compound have shown inhibition of yeast α-glucosidase, highlighting potential applications in bioorganic chemistry and pharmaceutical research (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).

Mécanisme D'action

- The primary targets of this compound are not explicitly mentioned in the available literature. However, pyridazinones have been associated with various activities, including antimicrobial, anti-inflammatory, antitumor, and antihypertensive effects . Further research would be needed to identify specific molecular targets for this compound.

- The mode of action likely involves interactions with cellular components or proteins. For example, some pyridazinones inhibit calcium ion influx, which is essential for platelet aggregation .

- Pyridazinones may impact oxidative stress pathways, as they can increase reactive oxygen species (ROS) production . However, this needs further investigation.

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

3-chloro-6-(2,4-dimethoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-16-8-3-4-9(11(7-8)17-2)10-5-6-12(13)15-14-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUSQOFZMZMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)

![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)

![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)

![Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B1415317.png)